![molecular formula C25H24N2O3 B247560 2-(biphenyl-4-yloxy)-1-[4-(phenylcarbonyl)piperazin-1-yl]ethanone](/img/structure/B247560.png)
2-(biphenyl-4-yloxy)-1-[4-(phenylcarbonyl)piperazin-1-yl]ethanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Benzoyl-4-[([1,1’-biphenyl]-4-yloxy)acetyl]piperazine is a complex organic compound that belongs to the class of piperazine derivatives. Piperazine derivatives are known for their wide range of biological activities and are often used in pharmaceutical applications. This compound, in particular, features a benzoyl group, a biphenyl moiety, and a piperazine ring, making it a molecule of interest in medicinal chemistry and materials science.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 1-Benzoyl-4-[([1,1’-biphenyl]-4-yloxy)acetyl]piperazine typically involves multiple steps, starting with the preparation of the biphenyl ether intermediate. This intermediate is then reacted with piperazine under specific conditions to form the final product.
-
Preparation of Biphenyl Ether Intermediate:
Reagents: 4-bromobiphenyl, sodium hydroxide, and acetyl chloride.
Conditions: The reaction is carried out in an organic solvent such as dichloromethane at a controlled temperature.
Procedure: 4-bromobiphenyl is reacted with sodium hydroxide to form the corresponding phenoxide, which is then acetylated using acetyl chloride to yield the biphenyl ether intermediate.
-
Formation of the Final Product:
Reagents: Biphenyl ether intermediate, piperazine, and benzoyl chloride.
Conditions: The reaction is typically conducted in a polar aprotic solvent like dimethylformamide (DMF) at elevated temperatures.
Procedure: The biphenyl ether intermediate is reacted with piperazine in the presence of benzoyl chloride to form 1-Benzoyl-4-[([1,1’-biphenyl]-4-yloxy)acetyl]piperazine.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures to ensure high purity and yield.
Análisis De Reacciones Químicas
Types of Reactions: 1-Benzoyl-4-[([1,1’-biphenyl]-4-yloxy)acetyl]piperazine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions can be performed using reagents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperazine ring, using reagents like alkyl halides or sulfonates.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base like sodium hydride.
Major Products:
Oxidation: Carboxylic acids, ketones.
Reduction: Alcohols, amines.
Substitution: Alkylated piperazine derivatives.
Aplicaciones Científicas De Investigación
1-Benzoyl-4-[([1,1’-biphenyl]-4-yloxy)acetyl]piperazine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a ligand in receptor binding studies.
Medicine: Explored for its pharmacological properties, including potential anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mecanismo De Acción
The mechanism of action of 1-Benzoyl-4-[([1,1’-biphenyl]-4-yloxy)acetyl]piperazine involves its interaction with specific molecular targets, such as enzymes or receptors. The biphenyl moiety may facilitate binding to hydrophobic pockets, while the piperazine ring can interact with polar or charged residues. This compound may modulate biological pathways by inhibiting or activating specific proteins, leading to its observed biological effects.
Comparación Con Compuestos Similares
- 1-Benzyl-4-(2-((1,1’-biphenyl)-4-yloxy)ethyl)piperazine
- 1-Benzoyl-4-(2-((1,1’-biphenyl)-4-yloxy)ethyl)piperazine
Comparison: Compared to similar compounds, 1-Benzoyl-4-[([1,1’-biphenyl]-4-yloxy)acetyl]piperazine is unique due to its specific substitution pattern and the presence of both benzoyl and biphenyl groups. This unique structure may confer distinct biological activities and chemical reactivity, making it a valuable compound for further research and development.
Propiedades
Fórmula molecular |
C25H24N2O3 |
|---|---|
Peso molecular |
400.5 g/mol |
Nombre IUPAC |
1-(4-benzoylpiperazin-1-yl)-2-(4-phenylphenoxy)ethanone |
InChI |
InChI=1S/C25H24N2O3/c28-24(19-30-23-13-11-21(12-14-23)20-7-3-1-4-8-20)26-15-17-27(18-16-26)25(29)22-9-5-2-6-10-22/h1-14H,15-19H2 |
Clave InChI |
VHODOZWWPSQGKY-UHFFFAOYSA-N |
SMILES |
C1CN(CCN1C(=O)COC2=CC=C(C=C2)C3=CC=CC=C3)C(=O)C4=CC=CC=C4 |
SMILES canónico |
C1CN(CCN1C(=O)COC2=CC=C(C=C2)C3=CC=CC=C3)C(=O)C4=CC=CC=C4 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1-(2,3-Dimethoxybenzyl)-4-[(2-naphthyloxy)acetyl]piperazine](/img/structure/B247480.png)
![(2-METHOXYPHENYL)[4-(4-METHYLCYCLOHEXYL)PIPERAZINO]METHANONE](/img/structure/B247481.png)
![(2-METHOXYPHENYL)[4-(4-PHENYLCYCLOHEXYL)PIPERAZINO]METHANONE](/img/structure/B247484.png)
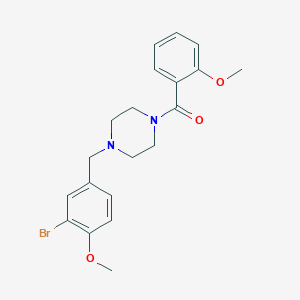
![1-(Bicyclo[2.2.1]hept-5-en-2-ylmethyl)-4-(2-furoyl)piperazine](/img/structure/B247486.png)
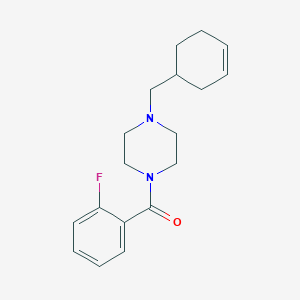
METHANONE](/img/structure/B247489.png)
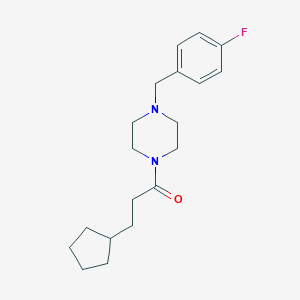
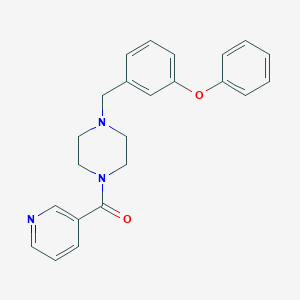
![2-(4-Chlorophenoxy)-1-[4-(cyclohex-3-en-1-ylmethyl)piperazin-1-yl]ethanone](/img/structure/B247494.png)
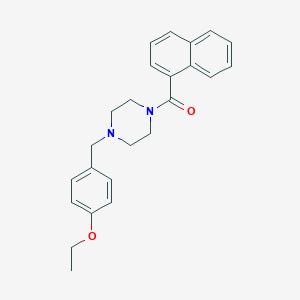
![2-(biphenyl-4-yloxy)-1-[4-(2,4-dimethoxybenzyl)piperazin-1-yl]ethanone](/img/structure/B247497.png)
![4-{[4-(BENZENESULFONYL)PIPERAZIN-1-YL]METHYL}-2,6-DIMETHOXYPHENOL](/img/structure/B247499.png)
